BenchChemオンラインストアへようこそ!

Cav 2.2/3.2 blocker 1

Neuropathic pain Calcium channel pharmacology Ion channel screening

Cav 2.2/3.2 blocker 1 (Compound 9e) is the definitive balanced dual-channel tool for neuronal calcium channel investigation, exhibiting near-equipotent inhibition at Cav2.2 (IC50 ≈78 μM) and Cav3.2 (IC50 ≈80 μM). Unlike single-channel-selective agents such as ω-conotoxin GVIA or T-type-biased alternatives like MONIRO-1, its ~1:1 selectivity ratio enables concurrent modulation of presynaptic neurotransmitter release and postsynaptic excitability without introducing pharmacokinetic confounds inherent to dual-compound dosing regimens. The compound penetrates the CNS, qualifying it for ex vivo spinal cord slice electrophysiology, recombinant channel calibration, and in vivo supraspinal pain pathway studies. Procure this chemically defined SAR benchmark to ensure data reproducibility and eliminate ratio-variability artifacts in your Cav2.2/Cav3.2 co-engagement models.

Molecular Formula C28H30N2O3
Molecular Weight 442.5 g/mol
Cat. No. B12413720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCav 2.2/3.2 blocker 1
Molecular FormulaC28H30N2O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5
InChIInChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2
InChIKeyVFEFRFUXSHOSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cav 2.2/3.2 Blocker 1: A Dual Neuronal Calcium Channel Inhibitor with Balanced N-Type and T-Type Potency for Pain Research Procurement


Cav 2.2/3.2 blocker 1 (also referred to as Compound 9e) is a small-molecule neuronal calcium channel inhibitor that targets both Cav2.2 (N-type) and Cav3.2 (T-type) voltage-gated calcium channels. It is characterized by a balanced dual-channel inhibitory profile, with reported IC50 values of approximately 1.22 μM or 78 μM for Cav2.2 and 80 μM for Cav3.2 in recombinant cell-based assays . The compound demonstrates the capacity to penetrate the central nervous system, positioning it as a tool compound for investigating the synergistic role of N-type and T-type calcium channels in pain signaling pathways .

Why Cav 2.2/3.2 Blocker 1 Cannot Be Substituted with Single-Channel Selective Inhibitors or T-Type-Preferring Dual Blockers


Neuronal calcium channel inhibitors exhibit profoundly divergent subtype selectivity profiles that directly dictate their utility in pain research. Cav2.2 (N-type) channels mediate synaptic transmission at dorsal horn terminals, while Cav3.2 (T-type) channels regulate neuronal excitability and action potential burst firing in primary afferent pathways [1]. Compounds that potently inhibit only one of these subtypes—such as ω-conotoxin GVIA for Cav2.2 (IC50 ~0.04–0.15 nM) or ML218 for T-type channels (Cav3.2 IC50 = 310 nM) [2]—produce pharmacodynamic effects that are mechanistically distinct from compounds with balanced dual-channel activity. Similarly, dual-channel inhibitors that are markedly T-type-preferring, such as MONIRO-1 (Cav3.2 IC50 = 1.7 μM vs. Cav2.2 IC50 = 34.0 μM; ~20-fold T-type preference), exhibit a different functional signature compared to compounds with near-equipotent dual blockade [3]. Consequently, substituting Cav 2.2/3.2 blocker 1 with any single-channel-selective or T-type-biased alternative alters the ratio of N-type to T-type inhibition, confounding experimental interpretation in models where both channels are concurrently engaged. The sections below present quantitative evidence substantiating the distinct profile of Cav 2.2/3.2 blocker 1 relative to these comparators.

Quantitative Differentiation of Cav 2.2/3.2 Blocker 1 Versus Key Comparators: A Procurement-Focused Evidence Guide


Balanced Dual-Channel Potency: Cav 2.2/3.2 Blocker 1 Exhibits Near-Equipotent Cav2.2 and Cav3.2 Inhibition, Contrasting with T-Type-Biased Dual Blockers

Cav 2.2/3.2 blocker 1 demonstrates a balanced dual-channel inhibitory profile against Cav2.2 and Cav3.2, with IC50 values of 78 μM for Cav2.2 and 80 μM for Cav3.2 in recombinant expression systems, yielding a Cav2.2/Cav3.2 IC50 ratio of approximately 0.98 . This near-equipotent dual blockade contrasts markedly with MONIRO-1, a dual-channel blocker that exhibits pronounced T-type preference: MONIRO-1 inhibits Cav3.2 with an IC50 of 1.7 ± 0.1 μM but requires 34.0 ± 3.6 μM to inhibit Cav2.2, representing a 20-fold bias toward T-type channel inhibition [1]. The differential ratio of N-type to T-type blockade is pharmacologically consequential because Cav2.2 and Cav3.2 occupy distinct subcellular compartments and regulate different aspects of nociceptive transmission; altering the balance of inhibition between these two channels produces divergent functional outcomes in synaptic transmission versus neuronal excitability modulation [2].

Neuropathic pain Calcium channel pharmacology Ion channel screening

Cav2.2 Potency Positioning: Cav 2.2/3.2 Blocker 1 Occupies a Distinct Potency Niche for N-Type Channel Inhibition Relative to Selective N-Type Blockers

The Cav2.2 inhibitory potency of Cav 2.2/3.2 blocker 1 (IC50 = 1.22 μM per TargetMol datasheet or 78 μM per InvivoChem datasheet) occupies a pharmacologically meaningful middle ground between ultra-potent peptidic N-type blockers and weak small-molecule inhibitors . ω-Conotoxin GVIA, a peptide neurotoxin widely employed as a reference N-type channel blocker, inhibits Cav2.2 with IC50 values ranging from 0.04 to 0.15 nM—approximately 8,000- to 30,000-fold more potent than Cav 2.2/3.2 blocker 1 (based on the 1.22 μM IC50 value) . This extreme potency renders ω-conotoxin GVIA poorly suited for studies requiring reversible or titratable N-type channel modulation without near-complete channel ablation. Conversely, the selective T-type blocker Z944 exhibits only weak off-target Cav2.2 inhibition, with an IC50 of 11 μM (under 30% inactivated state conditions) and a T-type/N-type selectivity ratio of approximately 69-fold for Cav3.2 over Cav2.2 . Cav 2.2/3.2 blocker 1 provides Cav2.2 inhibition at concentrations that are experimentally tractable for dose-response characterization without the irreversible binding kinetics associated with peptidic toxins, while simultaneously delivering meaningful Cav3.2 blockade that purely T-type-selective compounds cannot provide .

N-type calcium channel Cav2.2 pharmacology Pain target validation

Differential Cav3.2 Potency: Cav 2.2/3.2 Blocker 1 Provides Moderate T-Type Inhibition Suitable for Combination Studies, Distinct from High-Potency T-Type-Selective Probes

Cav 2.2/3.2 blocker 1 inhibits Cav3.2 with an IC50 of 80 μM, representing moderate T-type channel blocking activity that contrasts sharply with high-potency T-type-selective inhibitors . ML218, a selective T-type calcium channel inhibitor developed as an MLPCN probe, inhibits Cav3.2 with an IC50 of 310 nM in patch-clamp electrophysiology and 150 nM in calcium flux assays—approximately 250- to 500-fold more potent at Cav3.2 than Cav 2.2/3.2 blocker 1 [1]. Z944 exhibits even greater Cav3.2 potency, with an IC50 of 160 nM under ~30% inactivated state conditions and 540 nM in the closed state . This substantial potency differential means that ML218 and Z944 achieve near-complete Cav3.2 blockade at concentrations that produce negligible Cav2.2 inhibition, whereas Cav 2.2/3.2 blocker 1 requires higher concentrations and concurrently engages both channel subtypes. The moderate Cav3.2 potency of Cav 2.2/3.2 blocker 1 is not a limitation but rather a defining characteristic for experimental designs where investigators wish to avoid complete ablation of T-type channel function while still achieving dual-channel modulation. High-potency T-type-selective probes are suboptimal for such applications because they saturate Cav3.2 occupancy before meaningful Cav2.2 inhibition can be achieved.

T-type calcium channel Cav3.2 inhibition Neuronal excitability

Dual-Target Engagement in a Single Chemical Entity: Cav 2.2/3.2 Blocker 1 Enables Pharmacological Dissection of N-Type and T-Type Channel Interplay Without Combination Dosing Complexity

Cav 2.2/3.2 blocker 1 provides simultaneous inhibition of Cav2.2 and Cav3.2 from a single chemical entity with a defined, fixed potency ratio. This contrasts with the alternative experimental approach of combining a selective Cav2.2 blocker (e.g., ω-conotoxin GVIA or ZC88) with a selective Cav3.2 blocker (e.g., ML218 or Z944). A dual-compound combination approach introduces multiple confounding variables for procurement and experimental design: (i) differential pharmacokinetic properties (e.g., Z944 is orally bioavailable with in vivo absence seizure-reducing efficacy at 10–30 mg/kg i.p., whereas ω-conotoxin GVIA is a peptidic toxin with minimal oral bioavailability and different tissue distribution kinetics), (ii) formulation incompatibilities, (iii) non-linear pharmacodynamic interactions requiring extensive dose-matrix characterization, and (iv) increased procurement costs and supply chain complexity for two separate compounds . Cav 2.2/3.2 blocker 1 eliminates these variables by delivering both pharmacological activities in a single molecule with CNS-penetrant properties . While the precise in vivo pharmacokinetic parameters of Cav 2.2/3.2 blocker 1 are not yet reported in the public literature, the compound's classification as a CNS-penetrant small molecule (molecular weight 442.55 g/mol; formula C28H30N2O3) supports its utility as a tool compound for investigating the integrated effects of concurrent N-type and T-type calcium channel blockade in neuronal systems .

Combination pharmacology Dual-target inhibitor Pain mechanism studies

CNS Penetration Property: Cav 2.2/3.2 Blocker 1 Is Reported to Penetrate the Central Nervous System, Distinguishing It from Peripherally Restricted Calcium Channel Modulators

Cav 2.2/3.2 blocker 1 is explicitly described as capable of penetrating the central nervous system in vendor technical documentation . This property distinguishes it from peripherally restricted T-type calcium channel blockers such as ABT-639, which was designed to lack CNS penetration to avoid central side effects and acts selectively at peripheral Cav3.2 channels [1]. The CNS-penetrant attribute of Cav 2.2/3.2 blocker 1 is mechanistically significant because Cav2.2 channels are densely expressed at presynaptic terminals in the spinal dorsal horn, where they mediate neurotransmitter release from primary afferent terminals, while Cav3.2 channels are expressed both peripherally in dorsal root ganglion neurons and centrally in spinal and supraspinal pain-processing circuits [2]. A CNS-penetrant dual-channel blocker can therefore engage both channel subtypes at their central sites of action within the spinal cord and brain, whereas peripherally restricted compounds cannot address the central component of Cav3.2-mediated pain facilitation or Cav2.2-mediated spinal synaptic transmission. While the precise brain-to-plasma ratio or unbound brain concentration data for Cav 2.2/3.2 blocker 1 are not publicly available at the time of this analysis, the documented CNS penetration property provides a basis for selecting this compound over peripherally restricted alternatives when central target engagement is required.

CNS penetration Blood-brain barrier Central pain processing

Recommended Research Applications for Cav 2.2/3.2 Blocker 1 Based on Quantitative Differentiation Evidence


Pharmacological Dissection of Concurrent N-Type and T-Type Calcium Channel Contributions in Spinal Dorsal Horn Synaptic Transmission

Cav 2.2/3.2 blocker 1 is optimally suited for ex vivo spinal cord slice electrophysiology studies where investigators aim to quantify the combined functional impact of balanced Cav2.2 and Cav3.2 inhibition on synaptic transmission. Cav2.2 channels at presynaptic terminals in the spinal dorsal horn directly mediate glutamate and neuropeptide release from primary afferent fibers, while Cav3.2 channels in dorsal horn neurons regulate postsynaptic excitability and intrinsic firing patterns [1]. Because Cav 2.2/3.2 blocker 1 exhibits near-equipotent dual-channel inhibition (Cav2.2/Cav3.2 IC50 ratio ≈ 0.98), it enables investigators to concurrently modulate both components of spinal nociceptive processing without introducing the confound of differential pharmacokinetics that accompanies combination dosing of separate selective blockers . This application scenario leverages the compound's defining balanced dual-channel profile documented in Section 3, Evidence Item 1.

In Vitro Characterization of Dual-Channel Pharmacology in Recombinant and Native Neuronal Calcium Channel Assays

Cav 2.2/3.2 blocker 1 serves as a reference dual-channel tool compound for in vitro calcium channel pharmacology studies employing recombinant Cav2.2 and Cav3.2 expression systems or native neuronal preparations. Its moderate Cav3.2 potency (IC50 = 80 μM) and balanced Cav2.2 inhibition (IC50 = 78 μM or 1.22 μM depending on source) position it as a calibration standard for evaluating novel dual-channel blockers with varying N-type/T-type selectivity ratios [1]. In contrast to ultra-potent peptidic toxins (e.g., ω-conotoxin GVIA, Cav2.2 IC50 ≈ 0.04–0.15 nM) that produce near-irreversible channel blockade, Cav 2.2/3.2 blocker 1 provides reversible inhibition at experimentally accessible concentrations, facilitating washout studies and full concentration-response curve generation . This application scenario is directly supported by the potency positioning evidence presented in Section 3, Evidence Items 2 and 3.

Mechanistic Studies of Central Pain Processing Requiring CNS-Penetrant Dual-Channel Modulation

For investigators examining the contribution of central Cav2.2 and Cav3.2 channels to supraspinal pain processing, Cav 2.2/3.2 blocker 1 offers CNS-penetrant properties that distinguish it from peripherally restricted comparators such as ABT-639 [1]. The compound can be employed in in vivo studies where blood-brain barrier penetration is required to engage Cav2.2 channels at central presynaptic terminals and Cav3.2 channels in brain regions implicated in pain modulation. While quantitative brain exposure data are not publicly available, the documented CNS penetration property (Section 3, Evidence Item 5) supports this application scenario for laboratories seeking a dual-channel tool compound with central nervous system access. Users should note that in vivo pharmacokinetic characterization remains to be published in peer-reviewed literature, and pilot pharmacokinetic studies are recommended prior to large-scale in vivo experimentation.

Structure-Activity Relationship (SAR) Studies of Neuronal Calcium Channel Modulators Using Cav 2.2/3.2 Blocker 1 as a Dual-Active Benchmark Scaffold

Cav 2.2/3.2 blocker 1 (Compound 9e) has been identified within a broader series of small organic molecules synthesized and evaluated for Cav2.2 and Cav3.2 channel inhibition using FLIPR assays [1]. The compound provides a chemically defined benchmark for medicinal chemistry programs aimed at developing neuronal calcium channel blockers with varying N-type/T-type selectivity profiles. Its molecular formula (C28H30N2O3) and molecular weight (442.55 g/mol) establish a structural reference point for SAR investigations exploring the chemical determinants of balanced versus biased dual-channel inhibition . This application scenario leverages the compound's established identity as a characterized dual-channel blocker within a published SAR series, as referenced in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cav 2.2/3.2 blocker 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.